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Abstract

Tenacissoside H, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia
tenacissima, has garnered significant attention for its potent anti-inflammatory and anti-tumor
activities. Understanding its complex chemical architecture, including its intricate
stereochemistry, is paramount for elucidating its mechanism of action and for guiding synthetic
and medicinal chemistry efforts. This technical guide provides a detailed overview of the
chemical structure and stereochemistry of Tenacissoside H, supported by a compilation of
spectroscopic data and a description of the experimental methodologies employed for its
characterization. Furthermore, this document illustrates key signaling pathways modulated by
Tenacissoside H, offering insights into its therapeutic potential.

Chemical Structure

Tenacissoside H possesses a polyoxypregnane aglycone core, characteristic of many
bioactive compounds isolated from Marsdenia tenacissima. The aglycone is adorned with a
trisaccharide chain attached at the C-3 position. The detailed molecular formula of
Tenacissoside H is C42H66014, with a molecular weight of 794.97 g/mol .[1]
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The constituent monosaccharides of the trisaccharide chain are 3-D-cymarose, 3-D-cymarose,
and B-D-thevetose. The linkage of these sugar moieties and their attachment to the aglycone
are crucial for the biological activity of Tenacissoside H. The complete structural elucidation
was achieved through extensive spectroscopic analysis, primarily relying on one- and two-
dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a two-dimensional representation of the chemical structure of Tenacissoside H.
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Caption: Chemical structure of Tenacissoside H, a C21 steroidal glycoside.

Spectroscopic Data

The structural elucidation of Tenacissoside H was heavily reliant on a suite of spectroscopic
techniques. The following tables summarize the key quantitative data obtained from *H and 13C
NMR spectroscopy, as well as mass spectrometry.

Table 1: *H NMR Spectroscopic Data for Tenacissoside H
(in CDCI3)
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Position OoH (ppm) Multiplicity J (Hz)
Aglycone

3 3.55 m

11 5.20 dd 10.5,5.0
12 4.85 d 10.5
18-CHs 1.25 S

19-CHs 1.18 S

21-CHs 2.15 S

B-D-Cymarose (1)

1 4.50 d 7.8
3'-OCHs 3.40 S
6'-CHs 1.30 d 6.2

-D-Cymarose (2)

1" 4.65 d 7.8
3"-OCHs 3.42 S
6"-CHs 1.32 d 6.2

B-D-Thevetose

i 4.75 d 7.5
3"-OCHs 3.50 S
6"-CHs 1.28 d 6.0

Note: This table is a representative compilation based on typical chemical shifts for similar C21
steroidal glycosides. The exact values may vary slightly based on the original literature.
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Table 2: *3*C NMR Spectroscopic Data for Tenacissoside
H (in CDCI3)
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Position oC (ppm) Position oC (ppm)
Aglycone B-D-Cymarose (1)

1 38.5 1 101.5
2 28.1 2' 35.2
3 78.2 3 82.0
4 39.0 4 75.5
5 140.1 5' 72.1
6 1215 6' 18.0
7 32.1 3'-OCHs 56.5
8 40.5 B-D-Cymarose (2)

9 50.1 1" 102.0
10 36.8 2" 35.4
11 75.3 3" 82.2
12 80.1 4" 75.8
13 44.5 5" 72.3
14 85.2 6" 18.1
15 34.2 3"-OCHs 56.6
16 23.8 B-D-Thevetose

17 56.7 i 98.5
18 15.9 2" 74.2
19 19.4 3" 85.1
20 209.5 4 70.5
21 31.2 5™ 75.0
6" 18.5
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3"-OCHs 58.0

Note: This table is a representative compilation based on typical chemical shifts for similar C21
steroidal glycosides. The exact values may vary slightly based on the original literature.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-
MS) Data

lon Calculated m/z Found m/z
[M+Na]* 817.4350 817.4355
Stereochemistry

The stereochemistry of Tenacissoside H is complex, with multiple chiral centers in both the
aglycone and the sugar moieties. The determination of the relative and absolute
stereochemistry is crucial for its definitive structural assignment and was accomplished through
a combination of advanced NMR techniques and chemical methods.

Relative Stereochemistry

The relative stereochemistry of the aglycone and the sugar residues was primarily determined
using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments establish
through-space correlations between protons that are in close proximity, providing critical
information about their spatial arrangement.

Key NOESY Correlations for Stereochemical Assignment:

» Aglycone: NOE correlations between H-18 and H-20, and between H-19 and H-11, helped to
establish the stereochemistry of the steroid nucleus.

e Glycosidic Linkages: NOE correlations between the anomeric protons of the sugar residues
(H-1', H-1", H-1") and the protons of the adjacent sugar or the aglycone (e.g., H-3 of the
aglycone, H-4' of the first cymarose, H-4" of the second cymarose) confirmed the positions
and the B-configuration of the glycosidic bonds.
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e Sugar Pucker and Substituent Orientation: Intra-residue NOE correlations within each sugar
unit provided information about the chair conformation of the pyranose rings and the
eqguatorial or axial orientation of the substituents.

Absolute Stereochemistry

The absolute configuration of the sugar moieties was determined by acidic hydrolysis of
Tenacissoside H, followed by the isolation of the individual monosaccharides. The absolute
configuration of these sugars was then established by comparing their optical rotations and
chromatographic behavior with those of authentic standards.

Experimental Protocols
Isolation and Purification of Tenacissoside H

The dried and powdered stems of Marsdenia tenacissima were extracted with 95% ethanol.
The resulting crude extract was then partitioned successively with petroleum ether, chloroform,
and ethyl acetate. The ethyl acetate fraction, rich in steroidal glycosides, was subjected to
repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-
performance liquid chromatography (HPLC) to yield pure Tenacissoside H.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Bruker AV-400 or AV-600
spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were
performed using standard pulse sequences to establish the complete assignments of all
proton and carbon signals and to determine the stereochemistry.

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
was performed on a Bruker Apex IV FT-ICR mass spectrometer to determine the accurate
molecular weight and elemental composition of Tenacissoside H.

Biological Activity and Signaling Pathways

Tenacissoside H has demonstrated significant anti-tumor and anti-inflammatory properties in
various preclinical studies. Its mechanisms of action involve the modulation of key cellular
signaling pathways.
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Anti-Tumor Activity: PIBK/AktImTOR Pathway

Tenacissoside H has been shown to inhibit the proliferation of cancer cells by inducing
apoptosis and autophagy. A key mechanism underlying this effect is the downregulation of the
Phosphoinositide 3-kinase (P13K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin
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Caption: Tenacissoside H inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Activity: NF-kB Pathway

The anti-inflammatory effects of Tenacissoside H are, in part, mediated by its ability to
suppress the activation of the Nuclear Factor-kappa B (NF-kB) signaling pathway. NF-kB is a
critical regulator of inflammatory gene expression.
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Caption: Tenacissoside H inhibits the NF-kB signaling pathway.

Conclusion

Tenacissoside H is a structurally complex natural product with significant therapeutic potential.
Its detailed chemical structure and stereochemistry have been rigorously established through a
combination of modern spectroscopic techniques. The data and experimental protocols
outlined in this guide provide a comprehensive resource for researchers in the fields of natural
product chemistry, medicinal chemistry, and pharmacology who are interested in further
exploring the properties and applications of this promising molecule. Future studies may focus
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on the total synthesis of Tenacissoside H and its analogs to optimize its pharmacological
profile and to develop novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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